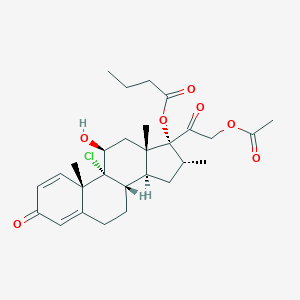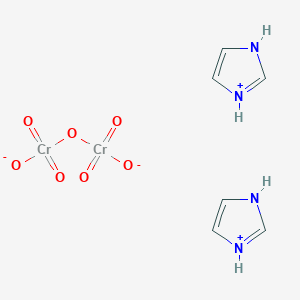![molecular formula C24H34O4 B021859 [(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate CAS No. 76686-33-4](/img/structure/B21859.png)
[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate
Overview
Description
rac all-trans 3-(Acetyloxy)-retinol Acetate: is a synthetic derivative of retinol, a form of vitamin A This compound is characterized by the presence of acetyloxy groups, which are ester derivatives of acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac all-trans 3-(Acetyloxy)-retinol Acetate typically involves the esterification of retinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
Retinol+Acetic Anhydride→rac all-trans 3-(Acetyloxy)-retinol Acetate+Acetic Acid
Industrial Production Methods: In an industrial setting, the production of rac all-trans 3-(Acetyloxy)-retinol Acetate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: rac all-trans 3-(Acetyloxy)-retinol Acetate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to its alcohol form using reducing agents like lithium aluminum hydride.
Substitution: Ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of retinoic acid derivatives.
Reduction: Formation of retinol.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: rac all-trans 3-(Acetyloxy)-retinol Acetate is used as a precursor in the synthesis of other retinoid compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the effects of retinoids on cellular differentiation and proliferation. It is particularly useful in stem cell research and cancer biology.
Medicine: The compound has potential therapeutic applications in dermatology for the treatment of skin disorders such as acne and psoriasis. It is also being investigated for its role in cancer therapy, particularly in the differentiation therapy of acute promyelocytic leukemia .
Industry: In the cosmetic industry, rac all-trans 3-(Acetyloxy)-retinol Acetate is used in formulations of anti-aging products due to its ability to promote collagen synthesis and improve skin texture.
Mechanism of Action
rac all-trans 3-(Acetyloxy)-retinol Acetate exerts its effects by binding to retinoic acid receptors (RARs) in the cell nucleus. This binding activates the transcription of genes involved in cellular differentiation and proliferation. The compound influences various molecular pathways, including the retinoic acid signaling pathway, which is crucial for maintaining cellular homeostasis and preventing abnormal cell growth .
Comparison with Similar Compounds
All-trans Retinoic Acid (ATRA): ATRA is a well-known retinoid used in the treatment of acute promyelocytic leukemia.
Tamibarotene: A synthetic retinoid with higher potency than ATRA, used in the treatment of relapsed acute promyelocytic leukemia.
EC23 and EC19: Synthetic analogues of retinoic acid that induce differentiation of stem cells.
Uniqueness: rac all-trans 3-(Acetyloxy)-retinol Acetate is unique due to its dual acetyloxy groups, which enhance its stability and bioavailability compared to other retinoids. This structural modification allows for more controlled and sustained release of the active retinoid, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-17(9-8-10-18(2)13-14-27-20(4)25)11-12-23-19(3)15-22(28-21(5)26)16-24(23,6)7/h8-13,22H,14-16H2,1-7H3/b10-8+,12-11+,17-9+,18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQRWSZPFLIVIM-QJGAXEKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)OC(=O)C)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(C1)OC(=O)C)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617898 | |
| Record name | O~15~-Acetyl-3-(acetyloxy)retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76686-33-4 | |
| Record name | O~15~-Acetyl-3-(acetyloxy)retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



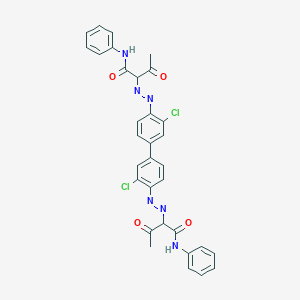
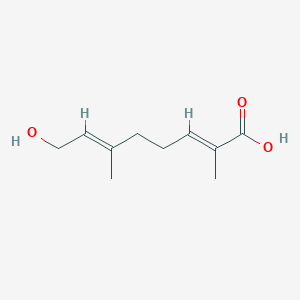

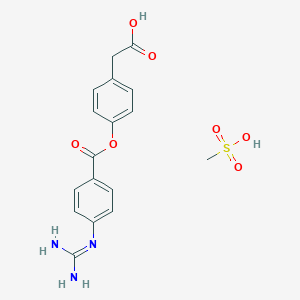
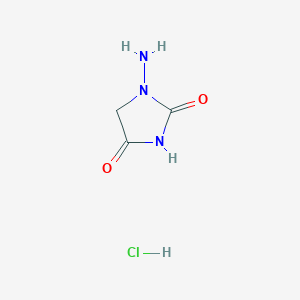
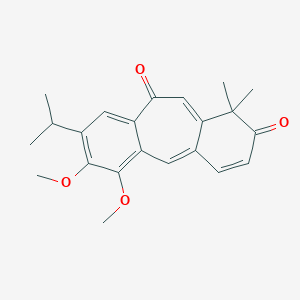
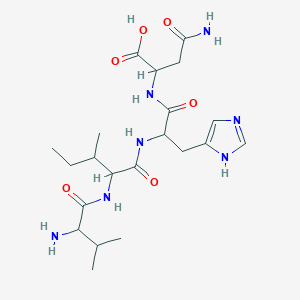

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)
